molecular formula C7H7N3 B1391355 Imidazo[1,2-A]pyridin-7-amine CAS No. 421595-81-5

Imidazo[1,2-A]pyridin-7-amine

Katalognummer B1391355
CAS-Nummer: 421595-81-5
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: IHFZRBQSSDQVOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-A]pyridin-7-amine is a synthetic fine chemical useful in the synthesis of pharmaceuticals, consumer chemicals, and photophysical compounds . It has a molecular weight of 133.15 .


Synthesis Analysis

Imidazo[1,2-A]pyridin-7-amine can be synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyridin-7-amine is represented by the linear formula C7H7N3 . It contains a total of 18 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .


Chemical Reactions Analysis

Imidazo[1,2-A]pyridin-7-amine can undergo various chemical reactions. It can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyridin-7-amine is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Reactions

  • Copper-Catalyzed Synthesis : Imidazo[1,2-a]pyridines can be synthesized through copper-catalyzed tandem oxidative C–H amination/cyclizations, providing a convenient strategy for producing a variety of imidazo[1,2-a]pyridines from readily available materials (Pericherla et al., 2013).

  • Solid-Phase Synthesis : Imidazo[1,2-a]pyridine-8-carboxamides, derivatives of imidazo[1,2-a]pyridine, can be synthesized efficiently on a solid phase, providing a versatile method for creating diverse derivatives (Kamal et al., 2007).

  • Synthesis via Arylamines and Nitriles : A novel method for constructing imidazo[1,2-a]pyridin-2-amine frameworks involves a sequential approach with arylamines and nitriles, leading to various heterocyclic compounds (Tian et al., 2016).

  • Tandem Amination/Cycloisomerization : Imidazo[1,2-a]pyridines can be produced through a tandem route involving amination of aryl propargylic alcohols and intramolecular cycloisomerization (Liu et al., 2011).

Biological and Medicinal Research

  • Enzyme Inhibitors and Receptor Ligands : Imidazo[1,2-a]pyridine exhibits significant pharmacological properties, acting as enzyme inhibitors and receptor ligands, demonstrating its importance in medicinal chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

  • Privileged Structure in Medicinal Chemistry : Designing and synthesizing 8-aminated-imidazo[1,2-a]pyridines has shown enhanced affinity towards specific receptors like adenosine receptor A2A, indicating a privileged structure in medicinal chemistry (Boulahjar et al., 2018).

Advanced Applications

  • Hirshfeld Surface Analysis : Imidazo[1,2-a]pyridine derivatives have been analyzed for crystal structure and Hirshfeld surface, contributing to understanding molecular interactions in solid-state chemistry (Dhanalakshmi et al., 2018).

  • Functionalized Derivatives Synthesis : Innovative methods have been developed for synthesizing functionalized derivatives of imidazo[1,2-a]pyridine, which are important in enhancing biological activity (Ravi & Adimurthy, 2017).

  • Prospective Therapeutic Agents : Imidazo[1,2-a]pyridine has been identified as a potential scaffold for various therapeutic applications due to its wide range of activities in medicinal chemistry (Deep et al., 2016).

  • Green Chemistry Synthesis : A green and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed, demonstrating high regioselectivity and environmental friendliness (Wen et al., 2012).

Safety And Hazards

Imidazo[1,2-A]pyridin-7-amine is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

Imidazo[1,2-A]pyridin-7-amine and its derivatives have a wide range of applications in medicinal chemistry and material science . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research could focus on developing new synthesis methods and exploring its potential applications in various fields .

Eigenschaften

IUPAC Name

imidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFZRBQSSDQVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666114
Record name Imidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyridin-7-amine

CAS RN

421595-81-5
Record name Imidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-A]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-A]pyridin-7-amine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-A]pyridin-7-amine
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-A]pyridin-7-amine
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-A]pyridin-7-amine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-A]pyridin-7-amine

Citations

For This Compound
8
Citations
B Nayebzadeh, K Amiri, H Khosravi… - The Journal of …, 2021 - ACS Publications
A transition-metal-free postmodification of the Groebke–Blackburn–Bienaymé (GBB) reaction for the synthesis of spiro[chromene-imidazo[1,2-a]pyridin]-3′-imine was discovered. The …
Number of citations: 6 pubs.acs.org
LC Gobbi, H Knust, M Körner, M Honer… - Journal of medicinal …, 2017 - ACS Publications
Aggregates of tau and beta amyloid (Aβ) plaques constitute the histopathological hallmarks of Alzheimer’s disease and are prominent targets for novel therapeutics as well as for …
Number of citations: 76 pubs.acs.org
N Masurier, E Debiton, A Jacquemet, A Bussière… - European journal of …, 2012 - Elsevier
We recently discovered that five- and pseudo-five-fused-ring derivatives in an imidazonaphthyridine series were promising hit compounds for the development of new DNA-intercalators…
Number of citations: 20 www.sciencedirect.com
N Das, P Bandopadhyay, S Roy, BP Sinha… - Journal of Medicinal …, 2022 - ACS Publications
Undesirable activation of endosomal toll-like receptors TLR7 and TLR9 present in specific immune cells in response to host-derived ligands is implicated in several autoimmune …
Number of citations: 5 pubs.acs.org
M Honer, L Gobbi, H Knust, H Kuwabara… - Journal of Nuclear …, 2018 - Soc Nuclear Med
Tau aggregates and amyloid-β (Aβ) plaques are key histopathologic features in Alzheimer disease (AD) and are considered targets for therapeutic intervention as well as biomarkers for …
Number of citations: 77 jnm.snmjournals.org
AGM Barrett, ES Cavalli - ACS Medicinal Chemistry Letters, 2021 - ACS Publications
States during 2019 in decreasing order are heart disease, malignant neoplasms, unintentional injury, respiratory diseases, cerebrovascular diseases, Alzheimer, s disease, diabetes, …
Number of citations: 4 pubs.acs.org
B Zhu, Z Wang, L Yao, X Lin, J Zhang, X Li, J Hagman… - 2020 - researchsquare.com
Recent development of some new immune checkpoint inhibitors has been particularly successfully in melanoma, but the majority of melanoma patients exhibit resistance. …
Number of citations: 5 www.researchsquare.com
Z Mohammadi, H Alizadeh, J Marton, P Cumming - Biomolecules, 2023 - mdpi.com
Hyperphosphorylated tau aggregates, also known as neurofibrillary tangles, are a hallmark neuropathological feature of Alzheimer’s disease (AD). Molecular imaging of tau by positron …
Number of citations: 8 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.